8,8-dimethyl-2-[(4-nitrobenzyl)sulfanyl]-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidoquinoline core, which is a fused ring system combining pyrimidine and quinoline structures. The compound is further functionalized with various substituents, including a nitrophenylmethylsulfanyl group and a thiophene ring. This unique structure endows the compound with interesting chemical and biological properties, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoquinoline core, which can be achieved through cyclization reactions involving appropriate precursors. The introduction of the nitrophenylmethylsulfanyl and thiophene groups is carried out through substitution reactions under controlled conditions. Common reagents used in these steps include strong acids or bases, oxidizing agents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the laboratory procedures and employing continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products. Purification techniques like recrystallization, chromatography, and distillation are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
8,8-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Catalysts: Lewis acids like aluminum chloride for substitution reactions.
Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amino derivatives. Substitution reactions on the thiophene ring can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
8,8-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 8,8-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The nitrophenyl and thiophene groups contribute to its binding affinity and specificity, influencing the pathways it affects.
Comparison with Similar Compounds
Similar Compounds
- 8,8-DIMETHYL-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE
- 8,8-DIMETHYL-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE
Uniqueness
The uniqueness of 8,8-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE lies in its specific substituents, which confer distinct chemical and biological properties The presence of the nitrophenyl group enhances its potential for biological activity, while the thiophene ring contributes to its chemical reactivity
Properties
Molecular Formula |
C24H22N4O4S2 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
8,8-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]-5-thiophen-2-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C24H22N4O4S2/c1-24(2)10-15-18(16(29)11-24)19(17-4-3-9-33-17)20-21(25-15)26-23(27-22(20)30)34-12-13-5-7-14(8-6-13)28(31)32/h3-9,19H,10-12H2,1-2H3,(H2,25,26,27,30) |
InChI Key |
BQSMMSLWMVMLBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CS5)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.